2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Overview
Description
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group attached to the indene ring system. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method involves the bromination of 1,3-dihydroindene followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions with amines and carboxylating agents under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include crystallization, filtration, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-Amino-1,3-dihydroindene-2-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-dihydroindene-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1,3-dihydroindene-2-carboxylic acid: Lacks the amino group, which may influence its solubility and interaction with biological targets.
2-Amino-5-chloro-1,3-dihydroindene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
The presence of both the amino and bromine groups in 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNADEHORYPXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702826 | |
Record name | 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33584-64-4 | |
Record name | 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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